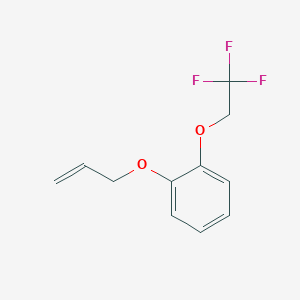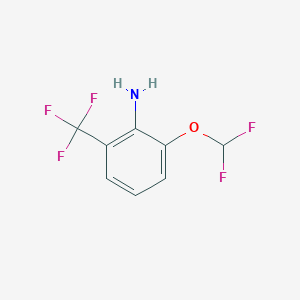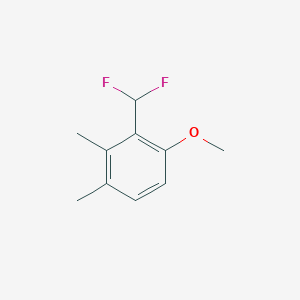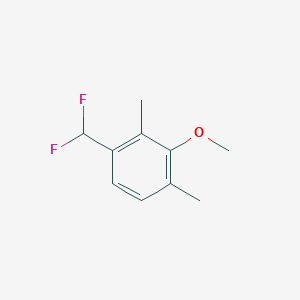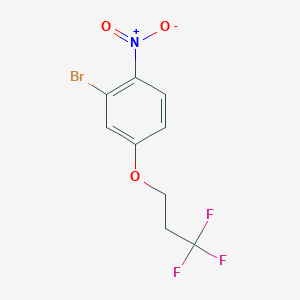
2-Bromo-4-(3,3,3-trifluoropropyloxyl)nitrobenzene
Übersicht
Beschreibung
2-Bromo-4-(3,3,3-trifluoropropyloxyl)nitrobenzene is a chemical compound with the molecular formula C7H3BrF3NO3 . It is used as an intermediate in the production of organofluorine compounds .
Molecular Structure Analysis
The molecular structure of 2-Bromo-4-(3,3,3-trifluoropropyloxyl)nitrobenzene consists of a benzene ring substituted with a bromo group, a nitro group, and a 3,3,3-trifluoropropyloxyl group . The exact 3D structure is not provided in the available resources.Wissenschaftliche Forschungsanwendungen
Synthesis and Reactivity:
- 1-(2-Bromoethoxy)-4-nitrobenzene, an intermediate of dofetilide used for treating arrhythmia, is synthesized from 4-nitrophenol and 1,2-dibromoethane via Williamson Reaction. The study examined the effects of reaction temperature, solvent, time, and proportion (Zhai Guang-xin, 2006).
- The electrochemical reduction of 1-bromo-4-nitrobenzene at zinc electrodes in a room-temperature ionic liquid was found to be a facile route for the formation of arylzinc compounds (S. Ernst, S. Norman, C. Hardacre, R. Compton, 2014).
Photochemical Studies:
- The photoelectrochemical reduction of p-bromo-nitrobenzene in acetonitrile solution was studied using a platinum channel electrode, revealing insights into the reduction mechanisms and the formation of radical anions (R. Compton, R. Dryfe, 1994).
- Nitrobenzene and its derivatives react efficiently with hydrobromic acid upon irradiation, typically yielding high yields of 2,4,6-tribromoanilines (Brian P. McIntyre, Brian D. Coleman, G. G. Wubbels, 2004).
Electron Transfer and Catalysis:
- The electron-transfer chain reaction between 2-nitropropane anion and alpha-bromoketones derived from nitrobenzene was demonstrated, leading to the formation of alpha, beta-unsaturated ketones via a SRN1 mechanism (C. Curti, A. Gellis, P. Vanelle, 2007).
Polymer and Organic Electronics:
- The addition of 1-Bromo-4-Nitrobenzene to polymer solar cells' active layer significantly improved the power conversion efficiency, demonstrating its role in enhancing electron transfer processes (G. Fu, Tiening Wang, J. Cai, et al., 2015).
Metabolism Studies:
- The metabolism of halogenonitrobenzenes, including bromo- and iodo-nitrobenzenes, was studied in rabbits, providing insights into the formation of mercapturic acids and hydroxyldehalogenation processes (H. G. Bray, S. James, W. Thorpe, 1958).
Eigenschaften
IUPAC Name |
2-bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7BrF3NO3/c10-7-5-6(1-2-8(7)14(15)16)17-4-3-9(11,12)13/h1-2,5H,3-4H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GJWDHMVBTMNMJO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1OCCC(F)(F)F)Br)[N+](=O)[O-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7BrF3NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Bromo-1-nitro-4-(3,3,3-trifluoropropoxy)benzene | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



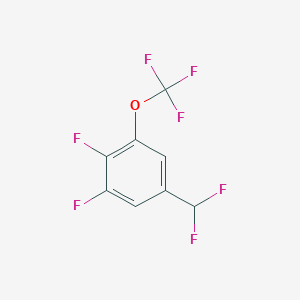
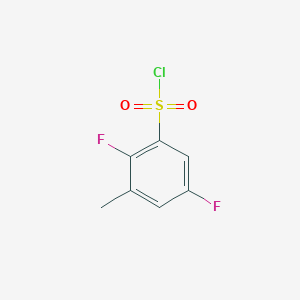
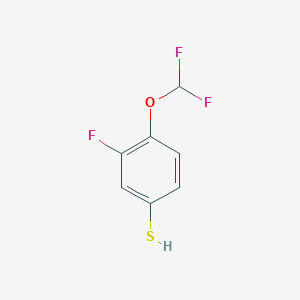
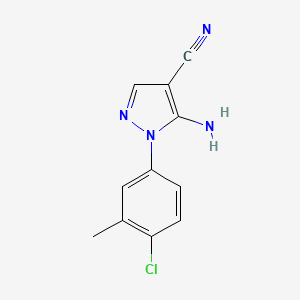
![(2-Aminoethyl)(benzyl)[(trimethylsilyl)methyl]amine](/img/structure/B1411480.png)
![[(1-Isopropyl-1h-indol-4-yl)oxy]acetic acid](/img/structure/B1411482.png)
![1-[(3-Methoxythien-2-yl)methyl]piperidine-4-carboxylic acid](/img/structure/B1411483.png)
